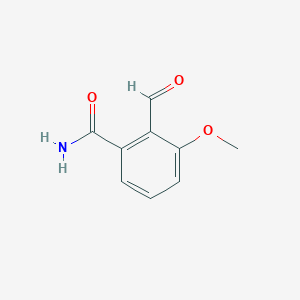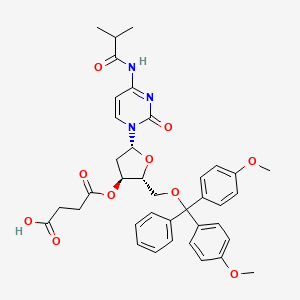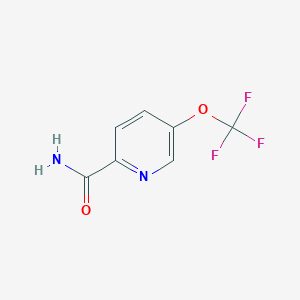
6-Methyl-4-methoxy-benzofurazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different chemical properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness: 4-Methoxy-6-methylbenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-6-8(10-12-9-6)7(4-5)11-2/h3-4H,1-2H3 |
Clé InChI |
XAAPPEPGMWCBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NON=C2C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
